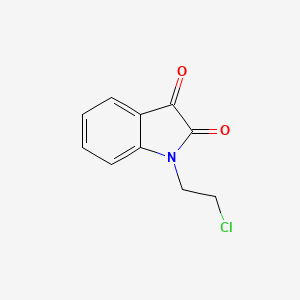

1-(2-chloroethyl)-1H-indole-2,3-dione

Description

Historical and Current Significance of the 1H-Indole-2,3-dione (Isatin) Scaffold in Medicinal Chemistry

First identified in 1841 by Erdmann and Laurent as a product of the oxidation of indigo, 1H-indole-2,3-dione, commonly known as isatin (B1672199), has grown from a chemical curiosity to a cornerstone of medicinal chemistry. semanticscholar.org Isatin and its derivatives are recognized for their extensive and diverse pharmacological activities. nih.govresearchgate.net This versatile scaffold is a key component in compounds exhibiting properties that span a wide therapeutic spectrum.

The isatin nucleus is considered a "privileged scaffold" because it can bind to a variety of biological targets with high affinity, leading to a broad range of effects. researchgate.net Research has extensively documented the potent biological and pharmacological activities of isatin derivatives, which include anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antiviral, anti-HIV, and antioxidant properties. nih.govresearchgate.netijapbc.com The structural features of isatin, particularly the ketone and lactam carbonyl groups at positions C2 and C3, and the reactive nitrogen at position N1, make it an ideal starting point for synthetic modifications aimed at developing new drugs. rsc.org

The following table summarizes some of the wide-ranging biological activities attributed to various isatin derivatives, underscoring the scaffold's importance in modern drug discovery.

| Biological Activity | Description |

| Anticancer | Derivatives have shown activity against various cancer cell lines, and several isatin-based drugs like Sunitinib and Nintedanib are FDA-approved for cancer treatment. researchgate.netpensoft.net |

| Antiviral | Isatin derivatives, such as Methisazone, have demonstrated efficacy against viruses like variola and vaccinia. nih.gov |

| Anticonvulsant | Certain isatin derivatives exhibit anticonvulsant effects, acting on the central nervous system. nih.gov |

| Antimicrobial | The scaffold has been used to develop agents with activity against bacteria, fungi, and mycobacteria, including Mycobacterium tuberculosis. nih.govijapbc.com |

| Anti-inflammatory | Isatin-based compounds have been investigated for their potential to reduce inflammation. researchgate.net |

Rationale for Investigating N-Substituted Indole-2,3-diones in Academic Research

While the core isatin structure is biologically active, academic and industrial research has heavily focused on the synthesis of N-substituted derivatives. The modification at the N1 position of the indole (B1671886) ring is a key strategy for several reasons. Firstly, N-alkylation or N-acylation can significantly alter the molecule's physicochemical properties, such as lipophilicity and solubility, which in turn influences its pharmacokinetic profile. ijapbc.comnih.gov

Secondly, introducing substituents at the nitrogen atom allows for the fine-tuning of the molecule's biological activity. nih.gov Studies have shown that substitution at the 1-position can lead to significant differences in biological effects. This process of creating libraries of N-substituted isatins is fundamental to structure-activity relationship (SAR) studies, which aim to identify the specific structural features responsible for a desired pharmacological effect. rsc.org

Furthermore, the N-alkylation of isatin serves to protect the N-H group, which can be labile in basic conditions. This protection maintains the core reactivity of the isatin nucleus while allowing for further chemical transformations at other positions, making N-substituted isatins crucial as versatile synthetic intermediates for a wide array of heterocyclic compounds. nih.gov The synthesis of these derivatives is often achieved through the N-alkylation of the isatin anion with various alkylating agents, such as alkyl halides. researchgate.netnih.govnih.gov

Specific Research Focus on 1-(2-chloroethyl) Analogue: Unique Structural Features and Research Implications

Within the vast family of N-substituted isatins, the 1-(2-chloroethyl)-1H-indole-2,3-dione analogue presents a unique combination of structural features with significant research implications. Its chemical formula is C₁₀H₈ClNO₂, and it is also known by synonyms such as N-(2-chloroethyl)isatin. nih.gov

The defining feature of this molecule is the 2-chloroethyl group (-CH₂CH₂Cl) attached to the nitrogen atom of the isatin core. This substituent is not merely a passive addition; it is a reactive functional group. The presence of the electron-withdrawing chlorine atom makes the terminal carbon of the ethyl chain electrophilic and susceptible to nucleophilic substitution reactions.

The primary research implication of this compound is its role as a versatile synthetic intermediate. It serves as a valuable building block for the elaboration of more complex N-substituted isatin derivatives. Researchers can utilize this compound to introduce a two-carbon linker to the isatin nitrogen, which can then be attached to a wide variety of other chemical moieties through reaction with different nucleophiles. For example, it can react with amines, thiols, or alcohols to generate a new class of derivatives with potentially enhanced or novel biological activities. This synthetic utility makes it a key tool for creating diverse chemical libraries for high-throughput screening in drug discovery programs. While specific biological activity studies on this particular analogue are not widely published, its value is firmly established in its potential for synthetic diversification of the pharmacologically significant isatin scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYAMZMSYNHYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Transformations of 1 2 Chloroethyl 1h Indole 2,3 Dione

Methodologies for N1-Alkylation of 1H-Indole-2,3-dione with 2-Chloroethyl Moieties

The introduction of the 2-chloroethyl group at the N1 position of the isatin (B1672199) core is a critical step in the synthesis of the title compound. This transformation is typically achieved through the N-alkylation of 1H-indole-2,3-dione (isatin). Several methodologies have been developed, which can be broadly categorized into direct alkylation approaches and multi-step synthetic routes.

Direct N-Alkylation Approaches Utilizing Isatin Precursors with 2-Chloroethylating Agents

Direct N-alkylation is the most straightforward method for synthesizing 1-(2-chloroethyl)-1H-indole-2,3-dione. This approach involves the reaction of isatin with a suitable 2-chloroethylating agent. The reaction proceeds via the deprotonation of the N-H bond of isatin by a base to form the isatin anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

A common strategy employs dihaloalkanes, such as 1,2-dibromoethane or 1-bromo-2-chloroethane. In a typical procedure, isatin is reacted with the dihaloalkane in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base. nih.gov Anhydrous potassium carbonate (K₂CO₃) is a frequently used base for this transformation. nih.gov The reaction generates the corresponding N-(2-haloethyl)isatin. For instance, the reaction with 1,2-dibromoethane yields 1-(2-bromoethyl)isatin, a close analog of the target compound. nih.gov Using a mixed dihalide like 1-bromo-2-chloroethane can favor the displacement of the more reactive bromide, leading directly to the desired chloro-derivative.

Multi-step Synthetic Routes Involving Selective Functionalization to Introduce the 2-Chloroethyl Group

Multi-step routes offer an alternative approach, particularly when direct alkylation is problematic or when precursor availability is a concern. A common multi-step strategy involves the initial introduction of a 2-hydroxyethyl group, followed by its conversion to the chloroethyl moiety.

In the first step, isatin is N-alkylated with 2-chloroethanol or ethylene oxide to produce 1-(2-hydroxyethyl)-1H-indole-2,3-dione. This intermediate alcohol can then be converted to the target alkyl chloride through standard chlorination reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective for this transformation. This two-step process—alkylation to form an alcohol followed by chlorination—provides a reliable pathway to this compound. This method also exemplifies how a pre-installed functional group on the N-alkyl chain can be chemically modified, a principle demonstrated in the conversion of 1-(2-bromoethyl)isatins to other derivatives. nih.gov

Comparative Analysis of Reaction Conditions, Catalysis, and Yields for the Synthesis of this compound

The efficiency of the N-alkylation of isatin is highly dependent on the reaction conditions, including the choice of base, solvent, catalyst, and energy source. A comparative analysis reveals several effective methods for preparing N-alkylated isatins, which are applicable to the synthesis of this compound.

Conventional heating methods typically involve reacting isatin with an alkylating agent in DMF with a base like K₂CO₃ at room temperature or elevated temperatures. nih.gov To enhance reactivity, a catalyst such as potassium iodide (KI) can be added to promote the nucleophilic substitution, particularly when using alkyl chlorides. Phase-transfer catalysis (PTC) has also been employed, using catalysts like tetra-n-butylammonium bromide (TBAB) in a liquid-solid system to facilitate the reaction. researchgate.net

Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating. nih.govresearchgate.net Using microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher yields. researchgate.net The optimal conditions for microwave-assisted N-alkylation often involve using K₂CO₃ or the stronger base cesium carbonate (Cs₂CO₃) in a minimal amount of a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov

| Method | Base | Solvent | Catalyst/Promoter | Conditions | Reported Advantages |

|---|---|---|---|---|---|

| Conventional Heating | K₂CO₃ | DMF | KI | Room Temperature, 24-48h | Simple setup, mild temperature. nih.govnih.gov |

| Phase-Transfer Catalysis (PTC) | K₂CO₃ | DMF | TBAB | Room Temperature, 48h | Effective for liquid-solid systems. researchgate.net |

| Microwave Irradiation | K₂CO₃ or Cs₂CO₃ | DMF or NMP (few drops) | None | Microwave, 2-5 min | Drastically reduced reaction times, higher yields, less solvent. nih.govresearchgate.net |

Post-Synthetic Modifications and Reactivity of the 2-Chloroethyl Side Chain in this compound

The 2-chloroethyl group in this compound is an electrophilic site susceptible to a variety of chemical transformations. This reactivity is key to its utility as a synthetic intermediate for building more complex molecular architectures.

Nucleophilic Displacement Reactions at the Terminal Chloroethyl Group for Further Functionalization

The terminal chlorine atom of the N-(2-chloroethyl) side chain is a good leaving group, making it susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups.

A clear example of this reactivity is the conversion of the analogous 1-(2-bromoethyl)isatins into 1-(2-azidoethyl)isatins. nih.gov This transformation is achieved by reacting the halo-derivative with sodium azide (B81097) (NaN₃) in DMF at an elevated temperature (70–75 °C). The azide ion (N₃⁻) acts as the nucleophile, displacing the halide to form the azido-substituted product in high yield. nih.gov This reaction serves as a direct precedent for the functionalization of this compound with various nucleophiles, such as amines, thiols, and cyanides, to generate a library of novel isatin derivatives.

| Starting Material | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 1-(2-Bromoethyl)-1H-indole-2,3-dione | Sodium Azide (NaN₃) | 1-(2-Azidoethyl)-1H-indole-2,3-dione | DMF, 70-75 °C, 1.5-3h nih.gov |

| This compound | Primary/Secondary Amine (R₂NH) | 1-(2-Aminoethyl)-1H-indole-2,3-dione | (General) Base, Solvent |

| This compound | Thiolate (RS⁻) | 1-(2-Thioethyl)-1H-indole-2,3-dione | (General) Base, Solvent |

Intramolecular and Intermolecular Cyclization Reactions Involving the Chloroethyl Functionality

The electrophilic nature of the chloroethyl side chain, combined with the various reactive sites on the isatin core, allows for both intramolecular and intermolecular cyclization reactions. These reactions are powerful tools for constructing novel fused or spiro-heterocyclic systems.

An important precedent for the intramolecular cyclization potential of a 2-chloroethyl group is seen in the chemistry of N-phenyl-N'-(2-chloroethyl)ureas (CEUs). These compounds undergo spontaneous intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines, which are highly reactive intermediates. nih.gov This suggests that if the C3-carbonyl of this compound were converted into a nucleophilic functionality, such as a urea or hydrazone, a similar intramolecular cyclization could occur. The nitrogen or oxygen of the newly formed group could attack the terminal carbon of the chloroethyl chain, displacing the chloride and forming a new five- or six-membered ring fused to the isatin core.

Intermolecularly, this compound can react with difunctional nucleophiles to form larger heterocyclic structures. For example, reaction with a diamine could lead to the formation of a piperazine ring, linking two isatin units or forming a macrocyclic structure. nih.gov These cyclization strategies underscore the synthetic versatility of the title compound as a building block in medicinal and materials chemistry.

Transformations on the Core 1H-Indole-2,3-dione System of this compound Derivatives

The inherent reactivity of the 1H-indole-2,3-dione (isatin) nucleus in this compound allows for a variety of chemical transformations. These modifications can be broadly categorized into reactions occurring on the aromatic benzene (B151609) ring and those involving the carbonyl groups of the pyrrolidine-2,3-dione moiety.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of the isatin core is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The presence of the electron-withdrawing α-keto-lactam system deactivates the aromatic ring, making these reactions generally require forcing conditions. The substitution typically occurs at the C-5 position, which is the most electronically favorable site for electrophilic attack.

Key electrophilic aromatic substitution reactions applicable to N-alkylated isatins, and by extension to this compound, include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: The introduction of a nitro group onto the aromatic ring is a common transformation. For isatin and its derivatives, nitration is typically achieved using a mixture of nitric acid and sulfuric acid. This reaction predominantly yields the 5-nitro derivative. The synthesis of 5-nitro-isatin can be achieved by the direct reaction of isonitrosoacetanilide with fuming nitric acid in sulfuric acid iaea.org. The resulting 5-nitro-1-(2-chloroethyl)-1H-indole-2,3-dione can serve as a precursor for a variety of other derivatives with potential biological activities nih.govthesciencein.orgnih.gov.

Halogenation: The incorporation of halogen atoms onto the isatin scaffold can significantly influence the electronic and lipophilic properties of the molecule. Bromination of N-substituted isatin derivatives can be effectively carried out using N-Bromosuccinimide (NBS) jst.go.jp. The reaction of N-(quinolin-8-yl)benzamide with ethyl bromoacetate in the presence of a copper catalyst has been shown to selectively brominate the C5-position of the quinoline ring beilstein-journals.org. This suggests that similar regioselectivity could be expected for this compound.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful methods for the formation of carbon-carbon bonds on aromatic rings. While Friedel-Crafts reactions on deactivated systems like isatins can be challenging, they are not impossible. For instance, N-methylisatins can be obtained in high yields through a one-pot Friedel-Crafts acylation of p-substituted N,N-dimethylanilines with oxalyl chloride in the presence of a base thesciencein.org. This suggests that under appropriate conditions, the benzene ring of this compound could undergo acylation or alkylation, likely at the C-5 position.

| Reaction Type | Reagents and Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-(2-chloroethyl)-1H-indole-2,3-dione |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-1-(2-chloroethyl)-1H-indole-2,3-dione |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 5-Acyl-1-(2-chloroethyl)-1H-indole-2,3-dione |

Condensation and Heterocyclic Annulation Reactions at the C3 Carbonyl

The C3-carbonyl group of the isatin moiety is highly electrophilic and serves as a key site for a variety of condensation and heterocyclic annulation reactions. These transformations are instrumental in the construction of complex spiro-fused and fused heterocyclic systems.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the C3-carbonyl group with active methylene (B1212753) compounds in the presence of a base. This reaction is a versatile tool for the synthesis of a wide range of α,β-unsaturated compounds. For instance, the condensation of N-alkylisatins with malononitrile or ethyl cyanoacetate in the presence of a base like piperidine or under ultrasound irradiation leads to the formation of the corresponding ylidene derivatives benthamdirect.comnih.govnih.gov. These products are valuable intermediates for further synthetic manipulations.

Synthesis of Spiro-heterocycles: The C3-carbonyl group is a common building block for the synthesis of spiro-heterocycles, where two rings share a single carbon atom. Multi-component reactions (MCRs) involving isatins are particularly effective for the one-pot synthesis of complex spirooxindole derivatives uc.ptarkat-usa.orgbeilstein-journals.org.

Spiro[indole-pyrrolidines]: 1,3-dipolar cycloaddition reactions of azomethine ylides, generated in situ from isatins and amino acids, with various dipolarophiles lead to the formation of spiro[indole-pyrrolidine] derivatives arkat-usa.org.

Spiro[indole-pyrans]: Three-component reactions of N-alkylisatins, malononitrile, and a 1,3-dicarbonyl compound can afford spiro[indoline-pyran] derivatives nih.gov.

Spiro[indole-dihydropyridines]: The three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides a straightforward route to novel spiro[dihydropyridine-oxindole] derivatives beilstein-journals.orgresearchgate.net.

Heterocyclic Annulation: The isatin scaffold can also be used to construct fused heterocyclic systems. For example, the reaction of isatins with o-phenylenediamine under catalyst-free conditions in water can lead to the formation of indolo[2,3-b]quinoxalines nih.gov. Furthermore, multi-component reactions can be designed to assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines researchgate.netnih.gov.

| Reaction Type | Reactants | Resulting Heterocyclic System |

|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Ylidene derivatives |

| 1,3-Dipolar Cycloaddition | Amino acids, dipolarophiles | Spiro[indole-pyrrolidine] |

| Three-component reaction | Malononitrile, 1,3-dicarbonyl compounds | Spiro[indole-pyran] |

| Three-component reaction | Arylamine, cyclopentane-1,3-dione | Spiro[indole-dihydropyridine] |

| Condensation | o-Phenylenediamine | Indolo[2,3-b]quinoxaline |

| Multi-component reaction | Formaldehyde, amino hydrochlorides | Indole-fused oxadiazepines/thiadiazepines |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. The synthesis of this compound analogues has benefited from the application of these principles, particularly through the use of alternative energy sources, green solvents, and catalyst-free or recyclable catalytic systems.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods benthamdirect.comuc.ptresearchgate.net. The N-alkylation of isatin, a key step in the synthesis of the target compound and its analogues, can be efficiently carried out under microwave irradiation using bases like K₂CO₃ or Cs₂CO₃ in a minimal amount of a high-boiling solvent like DMF or NMP uc.ptresearchgate.net. Multi-component reactions for the synthesis of spirooxindole derivatives from isatins have also been successfully performed under microwave-assisted, catalyst-free, and base-free conditions in aqueous media nih.gov.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures. The Knoevenagel condensation of isatin derivatives with active methylene compounds has been successfully performed under ultrasound irradiation in water at ambient conditions without the need for a catalyst benthamdirect.comnih.govnih.gov. Ultrasound has also been employed for the synthesis of various heterocyclic compounds in catalyst-free systems, highlighting its potential for the green synthesis of isatin analogues nih.govasianpubs.org.

Green Solvents and Catalyst-Free Conditions: The use of environmentally benign solvents, such as water, or conducting reactions under solvent-free conditions is a cornerstone of green chemistry nih.govnih.gov. The synthesis of indolo[2,3-b]quinoxalines from isatins and o-phenylenediamine can be achieved in water under catalyst-free conditions with ultrasound assistance nih.gov. Furthermore, several multi-component reactions for the synthesis of spirooxindoles from isatins have been developed to proceed efficiently in water or under solvent-free conditions, minimizing the use of hazardous organic solvents uc.ptnih.govhealthbiotechpharm.org. The development of recyclable catalysts, such as nano-catalysts, further enhances the sustainability of these synthetic routes mdpi.com.

| Green Chemistry Approach | Application in Synthesis of Isatin Analogues | Advantages |

|---|---|---|

| Microwave Irradiation | N-alkylation of isatin; Multi-component synthesis of spirooxindoles uc.ptresearchgate.netnih.gov | Reduced reaction times, higher yields, less solvent usage |

| Ultrasound Assistance | Knoevenagel condensation; Synthesis of fused heterocycles benthamdirect.comnih.govnih.gov | Enhanced reaction rates, catalyst-free conditions, energy efficiency |

| Green Solvents (e.g., Water) | Synthesis of fused heterocycles; Multi-component reactions nih.govhealthbiotechpharm.org | Environmentally benign, readily available, often catalyst-free |

| Solvent-Free Conditions | Multi-component synthesis of spiro-heterocycles nih.gov | Reduced waste, simplified work-up, atom economy |

| Recyclable Catalysts | N-alkylation of isatin derivatives mdpi.com | Reduced catalyst waste, cost-effective, sustainable |

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy for 1 2 Chloroethyl 1h Indole 2,3 Dione Derivatives

Role of the N1-2-Chloroethyl Substituent in Modulating Biological Activity

The substituent at the N1 position of the isatin (B1672199) nucleus is a critical determinant of the molecule's interaction with biological targets. The 2-chloroethyl group, in particular, imparts specific chemical and physical properties that are central to its biological efficacy.

Influence of Alkylating Potential and Electrophilicity on Molecular Interactions

The N-(β-chloroethyl) moiety is recognized in medicinal chemistry for its ability to function as an alkylating agent. acs.org This reactivity stems from the capacity of the nitrogen atom to displace the chlorine, forming a strained, highly reactive three-membered aziridinium (B1262131) ion. This electrophilic intermediate can then undergo nucleophilic attack by biological macromolecules, such as proteins or nucleic acids, resulting in the formation of a stable, covalent bond. This mechanism of action is a hallmark of nitrogen mustards and related alkylating agents. acs.org

The electrophilicity of the 1-(2-chloroethyl)-1H-indole-2,3-dione molecule is not solely derived from the chloroethyl side chain. The isatin core itself possesses electrophilic characteristics, particularly at the C3 carbonyl carbon. researchgate.net The combination of this inherent electrophilicity with the alkylating potential of the N1-substituent creates a bifunctional molecule capable of engaging in diverse and potentially potent molecular interactions. The chloro group itself can also participate in various intermolecular interactions, further influencing the compound's binding profile. drughunter.comyoutube.com

Conformational Impact of the Flexible 2-Chloroethyl Side Chain on Receptor Binding

The 2-chloroethyl side chain possesses significant conformational flexibility due to the free rotation around the C-C and N-C single bonds. This flexibility allows the chain to adopt various spatial arrangements, most notably the anti and gauche conformers. nih.gov The specific conformation adopted by the side chain upon binding to a biological target is a crucial factor in determining the affinity and specificity of the interaction. nih.govresearchgate.net

The ability of a ligand to conform to the three-dimensional topology of a receptor's binding site is fundamental to molecular recognition. nih.gov The flexibility of the 2-chloroethyl group allows it to explore a wider conformational space and potentially adapt to the specific geometry of a binding pocket. nih.gov Furthermore, receptor binding sites are not rigid structures; the side chains of amino acid residues within the pocket can also exhibit flexibility, a phenomenon that can facilitate an "induced fit" between the ligand and the receptor. nih.govscripps.edu The different conformers of the chloroethyl chain will present distinct dipole moments and steric profiles, which in turn influences the electrostatic and van der Waals interactions with the receptor surface. nih.gov Therefore, the conformational freedom of the N1-2-chloroethyl substituent is a key determinant of its receptor binding capabilities.

Strategic Modifications on the Indole-2,3-dione Core and Their SAR Implications

The isatin scaffold is a versatile platform for chemical modification. nih.govfrontiersin.org Strategic substitutions on both the aromatic ring and the pyrrole-2,3-dione portion of the molecule can have profound effects on biological activity, providing a rich basis for SAR studies.

Effects of Substituents on the Aromatic Ring System (e.g., Halogenation, Electron-Donating/Withdrawing Groups)

Modifications to the benzene (B151609) ring of the indole-2,3-dione core significantly influence the electronic properties and, consequently, the biological activity of the resulting derivatives.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. In isatin derivatives, halogenation of the aromatic ring can enhance potency. For instance, the incorporation of a fluorine atom at the C-5 position has been shown to increase the antitubercular activity of certain isatin analogues. nih.govnih.gov Similarly, chloro-substituted isatins, such as 4-chloro-1H-indole-2,3-dione and 6-chloro-1H-indole-2,3-dione, serve as important synthons for further derivatization. researchgate.netresearchgate.net Halogenation can alter the molecule's lipophilicity, membrane permeability, and ability to form halogen bonds with receptor targets. researchgate.netnih.gov

Electron-Donating/Withdrawing Groups: The electronic nature of substituents on the aromatic ring plays a pivotal role. Electron-withdrawing groups, such as a nitro (NO₂) group, at the C-5 position have been found to be crucial for the antitubercular activity of isatin-thiosemicarbazone derivatives. nih.govnih.gov Conversely, the presence of electron-donating groups at the same position can lead to a reduction or complete loss of activity in certain assays. nih.gov These substitutions directly impact the electron density of the aromatic system, which can affect metabolic stability and the strength of non-covalent interactions like π-π stacking within the receptor binding site.

Table 1: Effect of Aromatic Ring Substitution on the Biological Activity of Isatin Derivatives

| Parent Scaffold | Substituent (Position) | Target/Assay | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| Isatin-β-thiosemicarbazone | 5-NO₂ | Antitubercular (M. tuberculosis H37Rv) | Significant inhibitory activity | nih.gov |

| Isatin-β-thiosemicarbazone | 5-F | Antitubercular (M. tuberculosis H37Rv) | Active | nih.gov |

| Isatin-coumarin hybrid | 5-F | Antitubercular (MDR-TB) | Increased potency over unsubstituted analog | nih.gov |

| Isatin-thiosemicarbazone | 5-F | Antitubercular (MTB H37Rv) | Potent activity | nih.gov |

| Multi-substituted isatin | 4-Cl, 5-Br, 7-CF₃ | Antiproliferative (K562 cells) | 1.75 µM | nih.gov |

| Multi-substituted isatin | 4-Cl, 5-I, 7-CF₃ | Antiproliferative (K562 cells) | 2.11 µM | nih.gov |

Impact of Functionalization at the C2 and C3 Carbonyl Positions on Bioactivity

The carbonyl groups at the C2 and C3 positions are key chemical handles for derivatization, with the C3 carbonyl being particularly reactive and widely exploited for generating structural diversity.

Table 2: Influence of C3-Position Functionalization on the Activity of Isatin Derivatives

| Isatin Core | C3-Functional Group | Target/Assay | Key Finding | Reference |

|---|---|---|---|---|

| 5-Nitroisatin | Thiosemicarbazone | Antitubercular (M. tuberculosis H37Rv) | Exhibited significant inhibitory activity | nih.gov |

| 5-Fluoroisatin | Thiosemicarbazone | Antitubercular (M. tuberculosis H37Rv) | Showed good activity | nih.gov |

| Isatin | Schiff Base | Antimicrobial, Antiviral, Anticancer | Common motif for generating bioactive compounds | researchgate.net |

| Isatin | Hydrazone | Antiamyloidogenic | Active as inhibitors of beta amyloid (Aβ) aggregation | nih.gov |

| Bis-isatin hybrid | Substituted at C3 | Anticancer (Tubulin inhibition) | Substitution at C3 and C5 could exhibit potential anticancer activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For isatin derivatives, QSAR studies serve as a powerful tool to rationalize SAR data and to design new analogues with potentially improved potency. nih.govresearchgate.net

These models are built by calculating a range of molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that best describes the relationship between these descriptors and the observed biological activity. thesciencein.orgwalisongo.ac.id Descriptors can encode steric, electronic, hydrophobic, and topological properties of the molecules.

Several QSAR studies have been successfully applied to various classes of isatin derivatives. frontiersin.orgnih.govnih.gov For example, 3D-QSAR models, which consider the three-dimensional properties of molecules, have been developed to identify the key physicochemical features that correlate with the anti-aggregating potency of isatin-based compounds targeting beta-amyloid. nih.gov For antitubercular isatin derivatives, the Electronic-Topological Method (ETM) combined with Artificial Neural Networks (ANN) has been used to identify specific pharmacophores and anti-pharmacophores that are crucial for activity. nih.gov The statistical quality of these models, assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²), determines their predictive power for new, untested molecules. researchgate.netnih.gov

Table 3: Examples of QSAR Studies on Isatin Derivatives

| Compound Class | Biological Activity | QSAR Method | Key Statistical Parameters | Reference |

|---|---|---|---|---|

| Isatin Hydrazones & Indole (B1671886) derivatives | Antiamyloidogenic (Anti-Aβ aggregation) | Atom-based 3D-QSAR | Training set q² = 0.596; Test set r²ext = 0.695 | nih.gov |

| Isatin-thiosemicarbazones | Antituberculosis | ETM-ANN | Correctly classified 94.4% of compounds | nih.gov |

| Isatin Derivatives | Anticancer | MLR, PLS, MNLR | Proposed models used to design new derivatives with high predicted activity | researchgate.net |

| Isatin-β-thiosemicarbazones | Anticancer (P-gp expression) | 3D-QSAR | Supported prediction of selectivity and cytotoxicity | frontiersin.org |

Mechanistic Elucidation of Preclinical Biological Activities of 1 2 Chloroethyl 1h Indole 2,3 Dione and Its Analogues

Investigation of Molecular Targets and Binding Mechanisms

The initial steps in the biological action of 1-(2-chloroethyl)-1H-indole-2,3-dione and its analogues involve direct interactions with crucial biomolecules, such as enzymes and nucleic acids, as well as binding to and modulating the function of various receptors.

The isatin (B1672199) core is a versatile scaffold for the development of potent enzyme inhibitors, a property that is central to the therapeutic potential of its derivatives.

Topoisomerase II: Certain metal complexes of isatin-containing ligands have demonstrated the ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. nih.gov This inhibition leads to DNA damage and can trigger apoptosis in cancer cells. While direct studies on this compound are not extensively documented, the known activity of related compounds suggests this as a plausible mechanism of its anticancer effects.

Arginase: The role of isatin derivatives as arginase inhibitors is an emerging area of research. Arginase is implicated in various diseases, including cancer and cardiovascular disorders, making its inhibition a promising therapeutic strategy.

Cholinesterases: A number of isatin derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is of significant interest in the context of neurodegenerative diseases like Alzheimer's.

Kinases: Kinase inhibition is a well-established mechanism of action for many isatin derivatives. nih.gov Some have entered preclinical and clinical trials as inhibitors of crucial proteins involved in cell signaling pathways. nih.gov For instance, tricyclic isatin oximes have shown high binding affinity for several kinases, including DYRK1A, DYRK1B, and PIM1. nih.govresearchgate.net The FDA-approved anticancer drug sunitinib, an oxindole (B195798) derivative, acts as a potent kinase inhibitor. nih.gov The oxindole system is a common core in many competitive kinase inhibitors. nih.gov

Below is a summary of the kinase inhibition profile for a representative isatin analogue, Compound 5d (3-(hydroxyimino)-5-nitro-1,3,6,7,8,9-hexahydro-2H-benzo[g]indol-2-one). nih.gov

| Kinase Target | % Inhibition of Ligand Binding (at 10 µM) |

| DAPK1 | >96% |

| DAPK2 | >96% |

| DAPK3 | >96% |

| DYRK1A | >96% |

| DYRK1B | >96% |

| Haspin | >96% |

| HIPK1 | >96% |

| HIPK2 | >96% |

| HIPK3 | >96% |

| IRAK1 | >96% |

| NEK10 | >96% |

| PIM1 | >96% |

This table is interactive. You can sort and filter the data.

The interaction of small molecules with DNA can significantly disrupt its structure and function, leading to cytotoxic effects, particularly in rapidly dividing cancer cells.

DNA Intercalation and Binding: Isatin derivatives have been shown to interact with DNA. nih.gov Some metal complexes of isatin derivatives exhibit affinity for DNA, with evidence suggesting potential binding interactions. nih.gov While direct intercalation has been proposed for some related compounds, detailed studies on this compound are needed to confirm this mechanism. Some isatin derivatives are being explored as DNA minor groove-binding agents. frontiersin.org

DNA Cross-linking: The presence of a chloroethyl group in this compound suggests a potential for DNA cross-linking. Chloroethylating agents are known to form covalent bonds with DNA bases, leading to interstrand and intrastrand cross-links. nih.govaacrjournals.orgnih.govwikipedia.org These cross-links are highly cytotoxic as they block DNA replication and transcription. This mechanism is a hallmark of several established anticancer drugs. nih.gov While this is a plausible mechanism of action for this compound, direct experimental evidence is required for confirmation.

The indole (B1671886) nucleus, a key component of the isatin structure, is a common motif in ligands for various neurotransmitter receptors.

Dopamine (B1211576) Receptors: Indole derivatives have been investigated for their affinity to dopamine receptors. However, specific binding data for this compound at dopamine receptor subtypes is not extensively available in the public domain.

Serotonin (B10506) Receptors: The indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors. nih.gov Various indole derivatives have been synthesized and evaluated as potent and selective ligands for different 5-HT receptor subtypes. nih.gov While some indole derivatives show affinity for these receptors, specific studies on this compound are needed to determine its receptor binding profile.

Cellular Pharmacodynamics and Pathway Perturbation

The molecular interactions of this compound and its analogues translate into significant effects on cellular processes, including cell cycle progression, apoptosis, and the management of oxidative stress.

A key aspect of the anticancer activity of many isatin derivatives is their ability to interfere with the cell cycle and induce programmed cell death (apoptosis) in cancer cells. nih.govnih.gov

Cell Cycle Regulation: Isatin derivatives have been shown to induce cell cycle arrest at different phases, including G0/G1, S, and G2/M, in various cancer cell lines. nih.govaacrjournals.orgnih.gov For instance, some isatin-based compounds have been found to cause cell cycle arrest in the G2/M phase. nih.gov One study on a 5-(2-carboxyethenyl) isatin derivative demonstrated G2/M arrest in human leukemia K562 cells. dntb.gov.ua

Apoptosis Induction: The induction of apoptosis is a crucial mechanism for the elimination of cancer cells. Isatin derivatives have been shown to trigger apoptosis through various pathways. nih.govnih.gov Some compounds induce apoptosis via the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and the release of cytochrome c. nih.gov The activation of caspases, the key executioners of apoptosis, has also been observed following treatment with isatin analogues. nih.gov

The following table summarizes the effects of selected isatin derivatives on cell cycle and apoptosis in different cancer cell lines.

| Isatin Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |

| Compound 25 (Isatin-spiro-epoxide derivative) | A549 (Lung Cancer) | G2/M Arrest | Yes |

| Compound 17 (1H-1,2,3-triazole-tethered isatin) | SH-SY5Y (Neuroblastoma) | G2/M Arrest | Yes |

| Compound 6 (1H-1,2,3-triazole-tethered isatin) | HCT-116 (Colon Cancer) | G2/M Arrest | Yes |

| Compound 24a/24b (Spirooxindole-pyrrolidines) | Colon Cancer Cells | G0/G1 Arrest | Yes |

| N-allyl-isatin | HepG2 (Liver Cancer) | G2/M Arrest | Yes |

This table is interactive. You can sort and filter the data.

The balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system is crucial for cell survival. Disruption of this balance can lead to oxidative stress, which is implicated in various diseases, including cancer.

Modulation of Oxidative Stress Responses: Some isatin derivatives have been shown to induce oxidative stress in cancer cells, leading to apoptosis. nih.gov This can occur through the generation of ROS and the subsequent damage to cellular components.

Free Radical Scavenging Mechanisms: Conversely, other isatin derivatives have demonstrated antioxidant and free radical scavenging properties. nih.govnih.govresearchgate.net These compounds can protect cells from oxidative damage. The antioxidant activity of isatin derivatives is an area of active investigation, with some studies suggesting that the enolic hydroxyl group formed through keto-enol tautomerism may contribute to this effect. nih.gov The ability of some N-substituted isatins to protect PC12 cells from H2O2-induced apoptosis highlights their potential as free radical scavengers. nih.gov

Immunomodulatory Effects in Preclinical Contexts

Analogues of this compound have demonstrated notable immunomodulatory properties in preclinical models. For instance, in a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), certain chloroindazole analogues have been shown to modulate the immune response. nih.govnih.gov Specifically, treatment with these analogues led to a reduction in the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-17 (IL-17) by splenocytes and peritoneal cells. nih.govnih.gov This suggests a mechanism of action that involves the suppression of both Th1 and Th17 cell-mediated immune responses, which are critical drivers of autoimmune pathology in EAE. nih.gov

In Vitro Efficacy Assessments in Relevant Biological Systems

The indole nucleus is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.net Derivatives of this compound have been investigated for their anti-proliferative effects against a variety of cancer cell lines, with research pointing towards several mechanistic pathways.

A significant body of evidence suggests that many indole-based compounds exert their anti-proliferative effects by targeting tubulin polymerization. nih.govresearchgate.net These agents can bind to the colchicine (B1669291) binding site on the β-subunit of tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis or programmed cell death. nih.gov The structure-activity relationship (SAR) studies of various indole derivatives have revealed that substitutions on the indole ring and the nature of linked moieties significantly influence their tubulin polymerization inhibitory activity and cytotoxic potency. researchgate.netnih.gov

Some indole-aryl amide derivatives have shown selective cytotoxicity towards specific cancer cell lines. For example, certain compounds have demonstrated noteworthy activity against malignant colonic cell lines while exhibiting less toxicity towards healthy intestinal cells. nih.gov Further investigation into the mechanism of action for these selective compounds has indicated their ability to induce cell cycle arrest in the G1 phase and promote apoptosis in the targeted cancer cells. nih.gov

The anti-proliferative efficacy of indole derivatives is often evaluated across a panel of human tumor cell lines. nih.govresearchgate.net The percentage of growth inhibition provides a measure of the cytotoxic potential of these compounds. nih.gov

Interactive Table: Anti-proliferative Activity of Selected Indole Analogues

| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Putative Mechanism |

| Indole/1,2,4-triazole hybrids | NCI 60 cell line panel | Significant anticancer activity, with some compounds showing superior efficacy. nih.govresearchgate.net | Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest. nih.gov |

| Indole-aryl amide derivatives | HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), Jurkat J6 (leukemia) | Good activity against several cell lines, with one compound showing selectivity for HT29 cells. nih.gov | Induction of G1 phase cell cycle arrest and apoptosis. nih.gov |

| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | Various | Methyl and allyl substituted compounds showed activity against S. aureus and C. albicans. researchgate.net | Not specified for anti-proliferative activity. |

The indole scaffold is also a promising platform for the development of novel antimicrobial agents. nih.govmdpi.com Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Halogenated indole derivatives, including those with chloro substitutions, have demonstrated potent antimicrobial and antibiofilm activities. frontiersin.org Studies on uropathogenic Escherichia coli (UPEC) have shown that chloroindoles can inhibit bacterial growth and significantly reduce biofilm formation. frontiersin.org The mechanism of action appears to be multifactorial, involving the downregulation of virulence genes associated with adhesion, stress regulation, and toxin production. frontiersin.org Furthermore, these compounds have been shown to inhibit bacterial motility and the formation of curli, which are important for colonization and biofilm integrity. frontiersin.org

The antibacterial activity of indole derivatives can be influenced by the position and nature of substitutions on the indole ring. nih.gov For instance, the presence of a free N-H in the indole ring has been suggested to be important for activity against certain Gram-negative bacteria. mdpi.com Some indole-polyamine conjugates have been shown to disrupt the bacterial membrane, suggesting that membrane perturbation is a key mechanism of their antimicrobial action. mdpi.com This disruption of the bacterial membrane can also potentiate the activity of conventional antibiotics. mdpi.com

In terms of antifungal activity, certain indole-triazole conjugates have exhibited potent effects against Candida species, including Candida albicans and Candida tropicalis. mdpi.com

Interactive Table: Antimicrobial Activity of Selected Indole Analogues

| Compound/Analogue | Target Microorganism(s) | Observed Effect | Putative Mechanism of Action |

| Chloroindoles (e.g., 4-chloroindole, 5-chloroindole) | Uropathogenic Escherichia coli (UPEC) | Inhibition of growth and biofilm formation; reduced motility and virulence factor expression. frontiersin.org | Downregulation of virulence genes. frontiersin.org |

| Indole-polyamine conjugates | Staphylococcus aureus, Acinetobacter baumannii, Cryptococcus neoformans, Pseudomonas aeruginosa | Broad-spectrum antimicrobial activity and potentiation of antibiotics. mdpi.com | Disruption of the bacterial membrane. mdpi.com |

| Indole-triazole conjugates | Gram-negative bacteria, Candida albicans, Candida tropicalis | Good to moderate antibacterial activity and potent antifungal activity. mdpi.com | Not fully elucidated, but structural features are key. mdpi.com |

| 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones | Staphylococcus aureus, Candida albicans | Active against tested strains. researchgate.net | Not specified. |

The anti-inflammatory and antioxidant properties of indole derivatives are critical components of their therapeutic potential. Inflammation and oxidative stress are underlying factors in a multitude of diseases. ijpras.comnih.gov

Indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to attenuate inflammatory responses and oxidative stress in macrophages. nih.gov Its mechanism involves the mitigation of lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov IAA can also suppress the expression of pro-inflammatory cytokines like IL-1β and IL-6. nih.gov Mechanistically, this is achieved, in part, by inhibiting the nuclear translocation of the transcription factor NF-κB p65 and upregulating the expression of the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov

The antioxidant activity of many organic compounds, including indole derivatives, often involves the scavenging of free radicals and the chelation of metal ions that can catalyze the formation of reactive oxygen species. nih.gov

Preclinical In Vivo Pharmacological Investigations

Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the complex biological effects of new chemical entities before they can be considered for human trials. nih.govresearchgate.netresearchgate.net These models allow for the investigation of drug action in a whole-organism context, providing insights into pharmacokinetics and pharmacodynamics. researchgate.net

In the context of immunomodulation, as previously mentioned, analogues of chloroindazole have been tested in the EAE mouse model of multiple sclerosis. nih.gov In these studies, the compounds not only reduced the clinical severity of the disease but also promoted remyelination, the repair of the protective sheath around nerve fibers. nih.gov This was evidenced by an increase in mature oligodendrocytes and improved myelination in the brain and spinal cord. nih.gov These findings suggest a dual mechanism of action: immunomodulation and direct neuroprotective/reparative effects.

The use of animal models is crucial for establishing proof-of-concept for therapeutic efficacy. For instance, in cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the anti-tumor activity of new compounds. nih.gov While these models have limitations, they provide a valuable platform for initial in vivo screening. nih.gov

Biomarker Identification and Validation for Target Engagement in Preclinical Studies

The successful preclinical development of novel therapeutic agents like this compound and its analogues is critically dependent on the identification and validation of biomarkers. These biomarkers serve as crucial indicators of target engagement, providing evidence that the compound is interacting with its intended molecular target and eliciting the desired biological response. Furthermore, validated biomarkers can be invaluable for patient selection and monitoring therapeutic efficacy in subsequent clinical phases.

The preclinical investigation into biomarkers for this class of compounds focuses on both the direct molecular target and the downstream signaling pathways affected by the drug. Given the diverse biological activities reported for indole-2,3-dione (isatin) derivatives, a multi-faceted approach to biomarker discovery is often warranted.

Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are essential for demonstrating the molecular and cellular effects of a compound. For this compound and its analogues, which are investigated for their potential as anticancer agents, PD biomarkers are typically assessed in both in vitro cell-based assays and in vivo animal models.

Research into analogous compounds suggests that isatin derivatives can modulate the activity of various protein kinases. Therefore, a primary strategy for biomarker identification involves assessing the phosphorylation status of the target kinase and its key downstream substrates. For instance, if an analogue is found to inhibit a specific cyclin-dependent kinase (CDK), relevant PD biomarkers would include decreased phosphorylation of the retinoblastoma (Rb) protein.

Another common mechanism of action for anticancer compounds is the induction of apoptosis. In preclinical studies of isatin-based compounds, several biomarkers of apoptosis are routinely evaluated. These include the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, as well as the expression of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family.

The table below summarizes potential pharmacodynamic biomarkers that could be investigated for this compound and its analogues based on the known activities of related compounds.

| Potential Biomarker | Method of Detection | Preclinical Model | Indication of Target Engagement |

| Phospho-Kinase Levels | Western Blot, ELISA | Cancer Cell Lines, Xenograft Tumors | Decrease in phosphorylation of the target kinase |

| Downstream Substrate Phosphorylation | Western Blot, Immunohistochemistry | Cancer Cell Lines, Xenograft Tumors | Altered phosphorylation status of key substrates |

| Cleaved PARP | Western Blot, Flow Cytometry | Cancer Cell Lines, Tumor Tissues | Increase in the cleaved form of PARP |

| Cleaved Caspase-3 | Western Blot, Immunohistochemistry | Cancer Cell Lines, Tumor Tissues | Increase in the active, cleaved form of caspase-3 |

| Bcl-2 Family Protein Expression | Western Blot, qPCR | Cancer Cell Lines, Tumor Tissues | Altered expression of pro- and anti-apoptotic proteins |

| Cell Cycle Arrest Markers (e.g., p21, p27) | Western Blot, Flow Cytometry | Cancer Cell Lines | Increased expression of cell cycle inhibitors |

Target Engagement Assays

Directly confirming that a compound binds to its intended target is a critical step in preclinical validation. Several biophysical and biochemical techniques can be employed to measure target engagement.

Cellular Thermal Shift Assays (CETSA) have emerged as a powerful method to verify target binding in a cellular context. This assay is based on the principle that a protein's thermal stability is altered upon ligand binding. In preclinical studies, cancer cells are treated with the compound of interest, and the thermal stability of the putative target protein is assessed by heating the cell lysate to various temperatures, followed by quantification of the soluble protein fraction. An increase in the melting temperature of the protein in the presence of the compound indicates direct target engagement.

Another approach involves the use of chemical probes. A biotinylated or fluorescently-tagged version of the parent compound can be synthesized and used in pull-down assays or imaging studies to identify its binding partners within the cell.

The validation of these biomarkers and target engagement assays in preclinical models is a prerequisite for their potential use in clinical trials. Robust and reproducible assays provide the necessary confidence to advance a compound through the drug development pipeline.

Computational Chemistry and Molecular Modeling for 1 2 Chloroethyl 1h Indole 2,3 Dione Research

Quantum Mechanical Studies: Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of a molecule. researchgate.net For derivatives of 1H-indole-2,3-dione (also known as isatin), these studies elucidate the fundamental aspects of electronic structure and chemical reactivity. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical behavior of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, making it the site of nucleophilicity, while the LUMO is an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. uokerbala.edu.iq A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. researchgate.net

For the 1-(2-chloroethyl)-1H-indole-2,3-dione molecule, the HOMO is expected to be distributed primarily over the electron-rich indole (B1671886) ring system. In contrast, the LUMO is likely localized on the electron-deficient dicarbonyl (dione) portion of the molecule. The presence of the electron-withdrawing chloroethyl group at the N1 position can further influence the energies of these orbitals. rsc.org Theoretical calculations on related isatin (B1672199) derivatives have shown that substitutions on the isatin ring can decrease the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. uokerbala.edu.iq Global reactivity descriptors, which can be derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's chemical properties.

Table 1: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. researchgate.netlibretexts.org These maps illustrate regions of varying electron density, typically using a color spectrum where red indicates electron-rich areas (negative electrostatic potential), blue signifies electron-poor areas (positive electrostatic potential), and green represents neutral regions. researchgate.netyoutube.com

In the case of this compound, an MEP map would reveal specific charge localizations. researchgate.net The oxygen atoms of the C2 and C3 carbonyl groups on the dione (B5365651) ring are expected to be the most electron-rich sites, appearing as deep red. These regions are susceptible to electrophilic attack and are primary hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the aromatic benzene (B151609) ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The area around the chlorine atom on the ethyl substituent would also show a region of negative potential, while the adjacent methylene (B1212753) hydrogens would be slightly positive. This detailed charge distribution analysis is crucial for understanding non-covalent interactions, such as those occurring in a protein's binding pocket.

Molecular Docking Simulations: Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. tandfonline.com Studies on various N-substituted isatin derivatives have successfully employed docking to explore their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and various microbial proteins. nih.govnih.govresearchgate.net

Docking simulations for this compound would involve placing the molecule into the active or allosteric sites of various target proteins. The process generates multiple possible binding poses, which are then scored based on binding affinity (e.g., in kcal/mol) to identify the most stable and likely interaction. For isatin derivatives, research has identified binding sites in a range of important proteins. For instance, isatin-based compounds have been docked into the active sites of EGFR kinase, xanthine (B1682287) oxidase, and various microbial proteins, providing a rationale for their observed biological activities. tandfonline.comnih.govresearchgate.net

Table 2: Examples of Protein Targets for Isatin Derivatives in Docking Studies

| Derivative Class | Protein Target | PDB ID | Potential Application | Reference |

| Isatin-Thiadiazole Hybrids | EGFR Kinase | 4ICZ | Anticancer | researchgate.net |

| N-Alkyl Isatin Imines | EGFR Tyrosine Kinase | - | Anticancer | nih.gov |

| Isatin-Indole Hybrids | Xanthine Oxidase | - | Gout Treatment | researchgate.net |

| General Isatin Hybrids | Staphylococcus aureus protein | 1JIJ | Antimicrobial | nih.govtandfonline.com |

| General Isatin Hybrids | Escherichia coli protein | 1T9U | Antimicrobial | nih.govtandfonline.com |

A critical output of molecular docking is the detailed characterization of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and binding affinity. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The two carbonyl oxygens of the isatin core are potent hydrogen bond acceptors, readily interacting with donor residues like arginine, asparagine, or serine in a protein's active site.

Halogen Bonding: The chlorine atom on the ethyl group can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur on specific amino acid residues.

Hydrophobic Interactions: The planar indole ring is well-suited for engaging in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket.

Docking studies on related isatin derivatives have confirmed the importance of these interactions in achieving stable binding to their respective protein targets. researchgate.net

Molecular Dynamics Simulations: Conformational Landscapes and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. frontiersin.orguzh.ch By simulating the motions of atoms and molecules, MD can assess the stability of a protein-ligand complex, explore the ligand's conformational flexibility, and analyze the persistence of key intermolecular interactions. researchgate.netnih.gov

De Novo Design and Virtual Screening for Novel Analogues of this compound

The quest for novel therapeutic agents with enhanced efficacy and specificity is a central theme in medicinal chemistry. Computational chemistry and molecular modeling have emerged as indispensable tools in this endeavor, offering powerful strategies for the rational design of new molecules. For a scaffold such as this compound, these in silico techniques, particularly de novo design and virtual screening, provide a pathway to explore vast chemical spaces and identify promising new analogues.

De novo design, Latin for "from the beginning," is a computational method that aims to construct novel molecular structures with desired properties from the ground up. This approach is particularly valuable when existing lead compounds are scarce or when aiming to explore entirely new chemical scaffolds. The process typically involves assembling molecular fragments or atoms within the constraints of a target's binding site to generate molecules with favorable predicted binding affinities and other desirable characteristics.

Virtual screening, on the other hand, involves the computational assessment of large libraries of existing chemical compounds to identify those that are most likely to bind to a specific biological target. This method can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein to dock and score potential ligands, while LBVS uses the knowledge of known active ligands to identify other molecules with similar properties.

While specific research focusing exclusively on the de novo design and virtual screening of novel analogues derived directly from this compound is not extensively documented in publicly available literature, the principles and methodologies can be effectively illustrated by examining studies on the parent isatin (1H-indole-2,3-dione) and structurally related scaffolds. These studies provide a clear framework for how such computational approaches could be applied to the target compound.

For instance, research on related indole derivatives has successfully employed these techniques to identify potent inhibitors for various therapeutic targets. Structure-guided design has led to the discovery of novel B-Raf inhibitors based on the isoindoline-1,3-dione scaffold nih.gov. In these studies, both type I and type II kinase inhibitors were explored, resulting in lead compounds with good potency and selectivity nih.gov.

Similarly, the isatin scaffold has been the subject of computational studies for the development of antiviral agents. For example, the design and synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives as potential antiviral agents involved in silico and structure-activity relationship (SAR) studies mdpi.com. Such research highlights the utility of the isatin core in generating diverse and biologically active molecules mdpi.com.

A typical workflow for the de novo design and virtual screening of novel analogues of this compound would involve the following steps:

Target Identification and Preparation: The first step is to identify a biological target of interest. The three-dimensional structure of this target, obtained through methods like X-ray crystallography or cryo-electron microscopy, is then prepared for computational analysis. This preparation often involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

De Novo Design of Novel Scaffolds: Using the defined binding pocket, de novo design algorithms can generate novel molecular structures. These algorithms piece together molecular fragments in a way that maximizes favorable interactions with the target protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Virtual Screening of Compound Libraries: Large chemical databases, which can contain millions of compounds, are screened against the target's binding site. In a structure-based approach, each compound is docked into the binding site in various conformations, and a scoring function is used to estimate its binding affinity. The top-scoring compounds are then selected as "hits."

Lead Optimization: The initial hits from either de novo design or virtual screening often serve as starting points for further optimization. This involves making small chemical modifications to the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. This process is often guided by further molecular modeling and SAR studies.

The following table illustrates the kind of data that can be generated from virtual screening and subsequent experimental validation, based on a study of isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors nih.gov. The starting material for some of these derivatives, N-(2-bromoethyl)phthalimide, is structurally analogous to this compound, demonstrating the applicability of these methods.

| Compound ID | Substituent at position 4 of piperazine | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| I | Phenyl | 1.12 | > 50 |

| II | 2-Methoxyphenyl | 2.45 | > 50 |

| III | Diphenylmethyl | 3.89 | 21.24 |

| IV | 2-Pyrimidinyl | 4.11 | > 50 |

Data sourced from a study on isoindoline-1,3-dione derivatives as cholinesterase inhibitors nih.gov.

In another example, the design and synthesis of novel indole ethylamine (B1201723) derivatives as lipid metabolism regulators targeting PPARα/CPT1 involved molecular docking studies to identify potential active molecules mdpi.com. The docking results provided insights into the binding modes and interactions of the designed compounds with the target protein mdpi.com.

These examples underscore the power of computational chemistry and molecular modeling in modern drug discovery. By applying de novo design and virtual screening techniques to the this compound scaffold, researchers can efficiently explore a vast chemical landscape to identify novel analogues with potentially improved therapeutic profiles for a wide range of diseases.

Design, Synthesis, and Evaluation of Novel Analogues and Hybrid Scaffolds Incorporating the 1 2 Chloroethyl 1h Indole 2,3 Dione Moiety

Rational Design Principles for Enhancing Specificity and Potency of 1-(2-chloroethyl)-1H-indole-2,3-dione Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com For analogues of this compound, design strategies are centered on modifying its constituent parts—the chloroethyl group and the indole (B1671886) ring—to optimize interactions with biological targets, enhance potency, and improve pharmacokinetic profiles. nih.govnih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a key strategy in lead optimization. nih.gov This approach can significantly alter molecular size, shape, electron distribution, and reactivity, thereby impacting biological activity and selectivity. nih.gov

For the this compound scaffold, bioisosteric replacement can be applied to both the N1-substituent and the indole core.

Chloroethyl Group Replacement: The chloroethyl moiety is a reactive alkylating agent. Its potency and reactivity can be modulated by replacing the chlorine atom with other halogens or functional groups. For instance, studies on related N-substituted isatins have explored the use of fluoroethyl and fluoropropyl groups, which were found to be significantly less active as caspase inhibitors compared to N-propyl and N-butyl derivatives, demonstrating that subtle changes to the alkyl halide chain can drastically alter biological outcomes. nih.gov Replacing the entire chloroethyl group with different alkylether groups has also been shown to result in weak or inactive compounds in certain assays. nih.gov

Indole Moiety Replacement: The indole ring itself can be replaced with other bicyclic heterocycles to explore new chemical space and interactions with target proteins. Common bioisosteres for the indole nucleus include indazole and benzimidazole. nih.gov This strategy, a form of scaffold hopping, aims to retain the key pharmacophoric features while potentially improving properties like solubility or metabolic stability.

Scaffold hopping is a computational or synthetic strategy to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its biological activity. nih.govacs.org This is a powerful tool for generating new chemotypes and expanding intellectual property. nih.gov The indole-2-carboxylic acid scaffold, for example, has been a successful chemotype in the development of MCL-1 inhibitors. nih.gov

An effective scaffold hopping strategy involves modifying the core of an existing inhibitor to create a new one. nih.gov For instance, researchers have successfully "hopped" from an indole core to an indazole core, transforming MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org The indazole scaffold provides an excellent alternative to the indole core, permitting the preservation of the relative positioning of key binding groups. nih.gov This approach highlights how moving from the 1H-indole-2,3-dione core to related heterocyclic systems like indazoles or quinazolines can be a viable strategy for discovering compounds with novel or modulated activity profiles. chimia.ch

Synthesis and Characterization of Novel N1-Substituted Isatin (B1672199) Analogues with Varied Alkyl Halide Chains or Other Functionalities

The synthesis of N1-substituted isatin analogues is a well-established area of organic chemistry due to the diverse biological activities of the resulting compounds. calstate.edu The nitrogen atom of the isatin ring can be readily alkylated or functionalized. The general synthesis of N-substituted isatins involves the reaction of isatin with an appropriate alkyl or aryl halide in the presence of a base. ymerdigital.com

For the synthesis of this compound and its analogues, a typical procedure involves the N-alkylation of isatin (or a substituted isatin) with a suitable dihaloalkane, such as 1-bromo-2-chloroethane. The reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as anhydrous potassium carbonate (K₂CO₃) under reflux conditions. ymerdigital.comresearchgate.net The choice of alkylating agent allows for the introduction of varied alkyl halide chains (e.g., using 1-bromo-3-chloropropane (B140262) to yield a chloropropyl chain).

The synthesized compounds are then characterized using standard analytical techniques, including melting point determination, thin-layer chromatography (TLC), and spectroscopic methods such as infrared (IR), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR), and mass spectrometry to confirm their structure and purity. ymerdigital.comresearchgate.netrjptonline.org

Interactive Table 1: Examples of Synthetic Methods for N1-Substituted Isatins This table is interactive. Click on the headers to sort the data.

| N1-Substituent Type | Reagents | Conditions | Reference |

|---|---|---|---|

| Alkyl Halides | Isatin, Alkyl Halide, Anhydrous K₂CO₃ | DMF, Reflux | ymerdigital.com |

| Brominated Alkylating Agent | 5-chloro/5-bromo Isatin, Brominated Agent | DMF, Phase Transfer Catalysis (PTC) | researchgate.net |

| Propargyl Bromide | Isatin, Propargyl Bromide | Click Reaction Precursor Synthesis | rsc.org |

| Benzyl Bromide | 3-iodo-1H-indole-2-carbonitrile, Benzyl Bromide | Protection Reaction | mdpi.com |

| 3-Bromopropanol | Isatin, 3-Bromopropanol, K₂CO₃ | Base-catalyzed alkylation | nih.gov |

Development of Hybrid Molecules Leveraging the 1H-Indole-2,3-dione Core and 2-Chloroethyl Functionalities

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores into a single molecule. nih.govresearchgate.net This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action, potentially overcoming drug resistance. researchgate.net The 1H-indole-2,3-dione scaffold is an ideal platform for creating such hybrid molecules.

Fusing the isatin core with other biologically active heterocycles has proven to be a fruitful strategy for developing novel therapeutic candidates. nih.gov The 1,2,3-triazole ring, in particular, is a prominent pharmacophore in medicinal chemistry and has been extensively hybridized with isatin. mdpi.comresearchgate.net

The most common method for synthesizing isatin-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comnih.gov This reaction typically involves an N-alkynyl isatin derivative (e.g., N-propargyl isatin) reacting with an organic azide (B81097) to form a stable, 1,4-disubstituted 1,2,3-triazole linker. rsc.orgmdpi.com This synthetic route is highly efficient, regioselective, and proceeds in high yields. researchgate.netmdpi.com Isatin-triazole hybrids have been investigated for various biological activities. rsc.orgresearchgate.net

Beyond triazoles, the isatin scaffold has been conjugated with other heterocycles. For example, isatin-1,2,4-triazine conjugates have been synthesized and evaluated for their anti-inflammatory potential. ymerdigital.com The principles of molecular hybridization can be extended to other five-membered heterocycles like thiadiazoles and pyrazoles, which are also well-known pharmacophores in their own right.